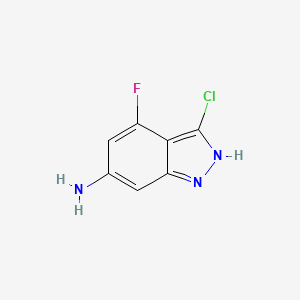

6-Amino-3-chloro-4-fluoro-1H-indazole

Description

The Indazole Nucleus as a Privileged Scaffold in Heterocyclic Chemistry

The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is reserved for molecular cores that are capable of binding to a variety of biological targets, thus appearing in a multitude of biologically active compounds. The versatility of the indazole nucleus stems from its unique structural and electronic properties. researchgate.net The two nitrogen atoms within the pyrazole portion of the ring can act as both hydrogen bond donors and acceptors, a critical feature for interacting with the active sites of proteins and enzymes. chemrxiv.orgnih.gov

Furthermore, the indazole structure is a bioisostere of indole (B1671886), the core of the essential amino acid tryptophan. This mimicry allows indazole-containing molecules to interact with biological targets that would typically bind indole derivatives. nih.gov The fused aromatic system provides a rigid framework that can be strategically decorated with various functional groups to modulate pharmacological activity, solubility, and metabolic stability. This inherent adaptability has made the indazole scaffold a cornerstone in the development of numerous therapeutic agents. rsc.org

Significance of Substituted Indazole Derivatives in Chemical Biology and Medicinal Chemistry

The true therapeutic potential of the indazole scaffold is unlocked through the strategic placement of various substituents on the ring system. These modifications allow chemists to fine-tune the molecule's properties to achieve desired biological effects and optimize drug-like characteristics. nih.gov The addition of different functional groups can influence a compound's size, shape, polarity, and electronic distribution, thereby altering its binding affinity and selectivity for specific biological targets.

A wide array of substituted indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net Many of these compounds function as kinase inhibitors, a major class of cancer therapeutics, by competing with adenosine (B11128) triphosphate (ATP) for the binding site on the kinase enzyme. drugbank.com The development of these targeted therapies highlights the power of substituent-driven design in medicinal chemistry. Several indazole-based drugs have received regulatory approval and are used clinically, underscoring the scaffold's therapeutic importance.

Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold

| Drug Name | Therapeutic Area | Primary Target(s) |

|---|---|---|

| Pazopanib | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) | VEGFR, PDGFR, c-Kit drugbank.comnih.gov |

| Entrectinib | Oncology (NTRK fusion-positive solid tumors, ROS1-positive NSCLC) | TRK A/B/C, ROS1, ALK drugbank.comwikipedia.org |

| Linifanib | Oncology (Investigational) | VEGFR, PDGFR, FLT3 drugbank.commedchemexpress.com |

Contextualizing 6-Amino-3-chloro-4-fluoro-1H-indazole within Relevant Indazole Analogues

While specific research on this compound is not extensively published, its potential significance can be understood by analyzing its distinct substitution pattern in the context of other well-studied indazole analogues. Each substituent—the 6-amino group, the 3-chloro group, and the 4-fluoro group—is known to impart specific properties that are valuable in drug design.

6-Amino Group: The amino group at the 6-position is a key feature in several biologically active indazoles. For instance, the 6-aminoindazole core is found in compounds designed as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and various kinases. nih.gov Pazopanib, for example, features a substituted amine at this position, which is crucial for its activity. nih.govresearchgate.net This group can serve as a critical hydrogen bond donor, anchoring the molecule within the target's binding pocket.

3-Chloro Group: Halogen atoms, particularly chlorine, at the 3-position of the indazole ring are common in kinase inhibitors. This substituent can occupy hydrophobic pockets within the enzyme's active site and contribute to binding affinity. nih.gov The presence of a chlorine atom can also influence the molecule's electronic properties and metabolic stability. Research on other heterocyclic scaffolds has shown that a 3-chloro substitution can confer potent biological activities, including antimicrobial and anti-inflammatory effects. mdpi.com

4-Fluoro Group: The introduction of a fluorine atom is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. ontosight.ai A fluorine atom at the 4-position can increase metabolic stability by blocking potential sites of oxidation. chemimpex.comossila.com It can also modulate the acidity of the nearby N-H group on the pyrazole ring, affecting its hydrogen bonding characteristics. Furthermore, fluorine can enhance binding affinity through favorable interactions with the target protein and improve properties like membrane permeability. ossila.com

The combination of these three substituents on the indazole scaffold in this compound suggests a molecule designed with kinase inhibition in mind. The amino group provides a key interaction point, while the chloro and fluoro groups serve to optimize binding affinity, selectivity, and pharmacokinetic properties.

Table 2: Structural Comparison of this compound and Related Analogues

| Compound | C3-Substituent | C4-Substituent | C6-Substituent | Known Relevance/Potential Role |

|---|---|---|---|---|

| This compound | -Cl | -F | -NH2 | Potential kinase inhibitor combining features for binding, selectivity, and metabolic stability. |

| Pazopanib | -H | -H | -(Methyl)(pyrimidin-2-yl)amino | Clinically used multi-kinase inhibitor. nih.govguidetopharmacology.org |

| 3-Chloro-6-nitro-1H-indazole | -Cl | -H | -NO2 | Synthetic precursor used to create derivatives with antileishmanial activity. nih.gov |

| 4-Fluoro-1H-indazole | -H | -F | -H | Building block used in pharmaceutical and materials science research. ontosight.aiossila.com |

| 6-Aminoindazole | -H | -H | -NH2 | Core structure in compounds targeting various enzymes and receptors. austinpublishinggroup.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-fluoro-2H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN3/c8-7-6-4(9)1-3(10)2-5(6)11-12-7/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXLXJFEGCXGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Computational Investigations of 6 Amino 3 Chloro 4 Fluoro 1h Indazole Derivatives

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are instrumental in elucidating the intrinsic electronic properties of molecules. These studies provide insights into molecular stability, reactivity, and the nature of chemical bonds, which are crucial for understanding the behavior of drug candidates.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For substituted indazoles, DFT calculations, often using basis sets like B3LYP/6-31G(d,p), are employed to optimize the molecular geometry and compute various physicochemical properties. nih.govsapub.org These calculations help in understanding the relationship between a molecule's electrical characteristics—such as atomic charges and electronegativity—and its reactivity in electrophilic and nucleophilic reactions. nih.gov By analyzing the molecular electrostatic potential (MEP) surface, regions that are rich or poor in electrons can be identified, highlighting the sites most likely to engage in intermolecular interactions. sapub.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical hardness; a larger energy gap generally implies higher stability and lower reactivity. nih.govresearchgate.net Computational studies on indazole derivatives calculate these values to predict their behavior. nih.gov Global reactivity descriptors derived from these energies provide further insight into the molecule's potential interactions.

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Indicates electron-donating ability. |

| LUMO Energy | ELUMO | - | Indicates electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Relates to molecular stability and reactivity. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for predicting how a ligand, such as a 6-Amino-3-chloro-4-fluoro-1H-indazole derivative, will interact with a biological target, typically a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In drug discovery, docking is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. jocpr.com For indazole derivatives, docking studies have been performed against various therapeutic targets. For example, studies on 3-chloro-6-nitro-1H-indazole derivatives targeting the Leishmania trypanothione (B104310) reductase (TryR) enzyme have demonstrated stable binding within the active site. nih.govresearchgate.netnih.gov These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein, which are crucial for its inhibitory activity. growingscience.comnih.gov The binding energy, calculated in kcal/mol, provides a quantitative estimate of the binding affinity. growingscience.com

| Indazole Derivative Class | Example Protein Target | Typical Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Types of Interactions |

|---|---|---|---|---|

| 3-Carboxamide Indazoles | Renal Cancer-Related Protein (PDB: 6FEW) | High | Not Specified | Hydrogen Bonding, Hydrophobic |

| 3-Chloro-6-nitro-1H-indazoles | Trypanothione Reductase (TryR) | -6.0 to -8.0 | SER, TYR, PHE | Hydrogen Bonding, Hydrophobic, π-cation/anion |

| N-Trityl-3-amino-azaindazoles | MDM2-p53 Receptor | Very High | GLN72, HIS73 | Hydrogen Bonding |

Molecular Dynamics Simulations for Complex Stability and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules and their interactions with biological targets over time. For drug discovery and design, MD simulations can provide critical insights into the stability of a ligand-protein complex, the nature of intermolecular interactions, and the free energy of binding.

In the context of indazole derivatives, MD simulations have been employed to investigate the stability of complexes with various enzymes and receptors. For instance, studies on other chlorinated indazoles, such as 3-chloro-6-nitro-1H-indazole derivatives, have utilized MD simulations to assess their binding stability within the active site of enzymes like Leishmania trypanothione reductase. These simulations typically analyze parameters such as root-mean-square deviation (RMSD) to evaluate the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of hydrogen bonds and other non-covalent interactions that are crucial for binding affinity.

However, a specific application of molecular dynamics simulations to elucidate the complex stability and interaction profile of this compound has not been reported in the accessible scientific literature. Such a study would be valuable in predicting its potential biological targets and understanding the energetic factors that govern its binding.

Table 1: Representative Parameters Analyzed in Molecular Dynamics Simulations of Indazole Derivatives

| Parameter | Description | Typical Insights Gained |

| RMSD | Root-Mean-Square Deviation | Assesses the overall stability of the protein-ligand complex over the simulation time. |

| RMSF | Root-Mean-Square Fluctuation | Identifies the flexibility of different regions of the protein and the ligand. |

| Hydrogen Bonds | Analysis of hydrogen bond formation and lifetime | Determines the key hydrogen bond interactions contributing to binding affinity. |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA | Provides a quantitative estimate of the binding affinity of the ligand to the protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized molecules.

QSAR studies are prevalent for various classes of indazole derivatives, where researchers have successfully correlated physicochemical properties and molecular descriptors with activities such as anticancer or antimicrobial effects. These models often utilize descriptors related to electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

A dedicated QSAR study for derivatives of this compound is not found in the current body of scientific literature. The development of such a model would require a dataset of structurally related compounds with measured biological activities, from which predictive equations could be derived.

Conformational Analysis and Isomer Characterization through Theoretical Methods

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. Theoretical methods, such as Density Functional Theory (DFT) and other quantum chemical calculations, are used to determine the stable conformations (isomers and rotamers) of a molecule and their relative energies.

For fluorinated heterocyclic compounds, conformational preferences can be influenced by subtle stereoelectronic effects, such as the gauche effect of fluorine. Theoretical studies on related molecules, like fluoro-hydroxyprolines, have demonstrated the significant impact of fluorine substitution on the conformational equilibrium of the ring structure.

A detailed theoretical conformational analysis of this compound has not been published. Such an investigation would involve mapping the potential energy surface by rotating the flexible bonds to identify the global and local energy minima, thus characterizing the most stable spatial arrangements of the molecule.

NMR Chemical Shift Prediction and Spectroscopic Assignment using GIAO Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. By calculating the magnetic shielding tensors of atomic nuclei in a molecule, GIAO calculations, often performed at the DFT level of theory, can aid in the assignment of experimental NMR spectra and provide valuable structural information.

The GIAO method has been successfully applied to various nitrogen-containing heterocyclic compounds to resolve structural ambiguities and assign ¹H, ¹³C, and ¹⁵N NMR spectra. The accuracy of the predicted chemical shifts is often enhanced by performing calculations on the lowest energy conformers and by using appropriate solvent models.

While experimental NMR data for compounds containing the 6-Amino-3-chloro-1H-indazole core may exist in chemical databases, a specific theoretical study employing GIAO calculations to predict and assign the NMR chemical shifts of this compound is not available in the literature. Such a study would be instrumental in confirming its structure and understanding the electronic effects of the substituents on the indazole ring.

Biological Activities and Mechanistic Insights of 6 Amino 3 Chloro 4 Fluoro 1h Indazole and Its Derivatives in Vitro and Preclinical Studies

Anticancer Potential and Molecular Targets

The anticancer properties of 6-amino-3-chloro-4-fluoro-1H-indazole derivatives are multifaceted, involving the inhibition of key enzymes and modulation of critical cellular pathways that govern cancer cell proliferation and survival.

Indazole derivatives are recognized for their capacity to act as kinase inhibitors, which is a cornerstone of many targeted cancer therapies. nih.gov The 1H-indazole-3-amine structure, in particular, is an effective hinge-binding fragment for tyrosine kinases. nih.gov

Research has shown that certain amino-indazole scaffolds can selectively inhibit kinases such as FLT3, PDGFRα, and Kit. nih.gov For instance, 3-amino-1H-indazol-6-yl-benzamides have been designed to target the "DFG-out" conformation of the kinase activation loop, a strategy to overcome resistance mutations. nih.gov Some of these compounds exhibit potent, single-digit nanomolar efficacy against FLT3, c-Kit, and the T674M gatekeeper mutant of PDGFRα. nih.gov While not explicitly detailing the activity of this compound itself, this demonstrates the potential of the broader amino-indazole class to which it belongs. These compounds have been shown to overcome resistance to existing inhibitors by targeting mutant kinases, such as the T315I Bcr-Abl mutation. nih.gov

A key aspect of the anticancer activity of indazole derivatives is their ability to induce apoptosis (programmed cell death) and interfere with the cell cycle in cancer cells. One study on a series of indazole derivatives revealed that a particularly potent compound, 6o, likely exerts its effects by inhibiting members of the Bcl2 family and modulating the p53/MDM2 pathway in a concentration-dependent manner. nih.gov The Bcl2 family of proteins are crucial regulators of apoptosis, while the p53/MDM2 pathway is a critical checkpoint for cell cycle control and tumor suppression.

Further research into another indazole derivative, compound 2f, demonstrated its ability to promote apoptosis in 4T1 breast cancer cells. nih.gov This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in tumor immune escape by metabolizing tryptophan into kynurenine. researchgate.netnih.gov The inhibition of IDO1 is a promising strategy in cancer immunotherapy. The 6-aminoindazole template is significant as the 6-NH group can form a hydrogen bond with the 7-propionate of the heme ion in the IDO1 active site. researchgate.net

Studies have focused on designing and synthesizing 6-substituted amino-1H-indazole derivatives as IDO1 inhibitors. researchgate.net The indazole scaffold plays a vital role in interacting with the active site residues of IDO1. researchgate.net

The anti-proliferative effects of this compound derivatives have been evaluated against a panel of human cancer cell lines.

One study synthesized a series of 6-substituted amino-1H-indazole derivatives and tested their growth inhibitory activity. researchgate.net Seven out of the eight synthesized compounds showed activity with IC50 values ranging from 2.9 to 59.0 µM across four tested cancer cell lines. researchgate.net Notably, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) demonstrated potent anti-proliferative activity, particularly in the human colorectal cancer cell line HCT116, with an IC50 value of 14.3±4.4 µM, while showing low cytotoxicity to normal lung fibroblast cells (MRC5, IC50 >100 μM). researchgate.net

Another investigation into a different set of indazole derivatives found that compound 6o had a promising inhibitory effect against the K562 human chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM. nih.gov This compound also showed good selectivity, being less toxic to normal human embryonic kidney cells (HEK-293, IC50 = 33.2 µM). nih.gov The anti-proliferative activities of these derivatives were also tested against human lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cell lines. nih.gov

Similarly, compound 2f from a separate study showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. nih.gov The cell lines tested included human lung cancer (A549), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), colorectal cancer (HCT116), and the mouse breast cancer cell line 4T1. nih.gov

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 | Colorectal Cancer | 14.3 ± 4.4 | researchgate.net |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |

| Compound 2f | Various | Lung, Liver, Breast, Colon | 0.23 - 1.15 | nih.gov |

Antimicrobial and Antiparasitic Efficacy

Beyond their anticancer potential, derivatives of the indazole scaffold have also been investigated for their effectiveness against microbial and parasitic pathogens.

The core indazole structure is found in various compounds with diverse biological activities, including antibacterial properties. nih.gov While specific studies focusing solely on the antibacterial activity of this compound are not detailed in the provided context, the broader class of indazole derivatives has been recognized for its antimicrobial potential. For example, the synthesis of fluorobenzothiazoles incorporated with 1,3,4-thiadiazole (B1197879) has been pursued to develop new antimicrobial agents, highlighting the interest in halogenated heterocyclic compounds for this purpose.

Antifungal Activity

Indazole derivatives have demonstrated notable potential as antifungal agents. orientjchem.org While specific studies on this compound are not extensively detailed in the available literature, research on analogous structures provides significant insights into their antifungal capabilities. For instance, a series of N-methyl-3-aryl indazoles have shown considerable activity against the fungal strain Candida albicans. nih.gov

In broader studies, various 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles have been synthesized and evaluated for their in vitro antifungal activity. tandfonline.com Certain derivatives, particularly those with electron-withdrawing groups such as chloro, nitro, or bromo substituents, have exhibited greater potency against tested fungal strains than the standard antifungal drug, fluconazole. tandfonline.com The iodobenzamide derivative of C(3)-monosubstituted indazoles has also been reported to possess antifungal properties. austinpublishinggroup.com This collective evidence underscores the potential of the indazole scaffold as a source for novel antifungal compounds. jchr.org

Table 1: Antifungal Activity of Selected Indazole Derivatives

| Compound Class | Fungal Strain(s) | Key Findings |

|---|---|---|

| N-methyl-3-aryl inazoles | Candida albicans | Showed dominant activity against this fungal strain. nih.gov |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles (with -Cl, -NO2, -Br groups) | A. flavus, Mucor, Rhizopus, M. gypsuem | More potent against tested strains than standard fluconazole. tandfonline.com |

| C(3)-monosubstituted indazoles (iodobenzamide derivative) | Not specified | Reported to exhibit antifungal activities. austinpublishinggroup.com |

Antileishmanial Activity and Trypanothione (B104310) Reductase Inhibition

Derivatives of indazole have emerged as promising candidates in the search for new antileishmanial drugs. taylorandfrancis.com Specifically, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and tested against various Leishmania species, demonstrating significant biological potency. nih.govnih.gov The mechanism of action for many of these compounds is linked to the inhibition of trypanothione reductase (TryR), a crucial enzyme in the redox homeostasis of trypanosomatid parasites. mdpi.comfrontiersin.org This enzyme is essential for the parasite's survival and is absent in humans, making it an attractive therapeutic target. frontiersin.orgnih.gov

In vitro studies have shown that certain 3-chloro-6-nitro-1H-indazole derivatives exhibit inhibitory activity against Leishmania major, Leishmania infantum, and Leishmania tropica. nih.gov Molecular docking studies have further elucidated the interaction between these indazole derivatives and the Leishmania trypanothione reductase enzyme. nih.govnih.gov These studies indicate a stable binding within the enzyme's active site, involving a network of hydrophobic and hydrophilic interactions. nih.gov For example, one derivative, compound 13 in a specific study, was identified as a promising growth inhibitor of Leishmania major. nih.govnih.gov The binding of these indazole derivatives to TryR can disrupt the parasite's defense against oxidative stress, leading to cell death. researchgate.net

Table 2: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives

| Leishmania Species | Activity of Derivatives | Key Findings |

|---|---|---|

| L. major | Compound 13 showed promising growth inhibition. | Molecular docking confirmed stable binding to Trypanothione Reductase. nih.govnih.gov |

| L. infantum | Several derivatives (4, 5, 7, 10-13) exhibited strong to moderate activity. | Inhibition of Trypanothione Reductase is a key mechanism. nih.govresearchgate.net |

| L. tropica | Compounds 11 and 13 showed activity. | The indazole core is a viable scaffold for developing new antileishmanial drugs. taylorandfrancis.comnih.gov |

Anti-inflammatory Properties and Related Mechanisms

Indazole and its derivatives have demonstrated significant anti-inflammatory activity in both in vivo and in vitro models. nih.govscilit.com The anti-inflammatory effects of these compounds are believed to be mediated through several mechanisms, including the inhibition of cyclooxygenase-2 (COX-2), the reduction of pro-inflammatory cytokines, and free radical scavenging. nih.gov

Studies on carrageenan-induced hind paw edema in rats have shown that indazole derivatives can significantly inhibit this inflammatory response in a dose- and time-dependent manner. nih.govscilit.com In vitro assays have further revealed that these compounds can inhibit COX-2, a key enzyme in the inflammatory cascade. nih.gov For instance, 5-aminoindazole (B92378) has been shown to be a potent inhibitor of COX-2. nih.gov Additionally, indazole derivatives can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov The free radical scavenging activity of these compounds also contributes to their anti-inflammatory profile. nih.gov

Table 3: Anti-inflammatory Activity of Selected Indazole Derivatives

| Compound | IC50 (COX-2 Inhibition) | Other Mechanisms |

|---|---|---|

| Indazole | 23.42 µM | Inhibition of pro-inflammatory cytokines, free radical scavenging. nih.gov |

| 5-aminoindazole | 12.32 µM | Maximum COX-2 inhibition of 78% at 50 µM. nih.gov |

| 6-nitroindazole | 19.22 µM | Highest inhibition of DPPH free radical generation among tested compounds. nih.gov |

Antiviral and Anti-HIV Activities

The indazole nucleus is a key structural motif in a variety of compounds with a broad spectrum of pharmacological activities, including antiviral and anti-HIV properties. nih.govnih.gov A series of indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs) have been designed and synthesized, demonstrating moderate to excellent activity against wild-type (WT) HIV-1. nih.gov

One of the most potent compounds from this series, 5q, exhibited an EC50 value of 6.4 nM against WT HIV-1. nih.gov This compound also showed significant activity against several mutant strains of HIV-1, including K103N, Y181C, and E138K. nih.gov The mechanism of action for these compounds is the inhibition of the HIV-1 reverse transcriptase enzyme, a critical component of the viral replication cycle. nih.govunav.edu Molecular docking studies have helped to elucidate the binding mode of these indazole derivatives to the HIV-1 reverse transcriptase. nih.gov

Table 4: Anti-HIV Activity of Indazolyl-Substituted Piperidin-4-yl-aminopyrimidine (IPAPY) Derivative 5q

| HIV-1 Strain | EC50 |

|---|---|

| Wild-Type (WT) | 6.4 nM |

| K103N | 0.077 µM |

| Y181C | 0.11 µM |

| E138K | 0.057 µM |

| RES056 (double mutant) | 8.7 µM |

Enzyme Inhibition Studies (e.g., Lactoperoxidase, Human Serum Paraoxonase 1)

Indazole derivatives have been investigated for their inhibitory effects on various enzymes, including lactoperoxidase (LPO) and human serum paraoxonase 1 (PON1). nih.govnih.gov LPO is an antimicrobial enzyme that plays a role in the natural defense system. nih.gov Several indazole derivatives, including halogenated forms, have been shown to be strong inhibitors of bovine milk LPO, with Ki values ranging from 4.10 to 252.78 µM. nih.gov

Human serum PON1 is an antioxidant enzyme associated with high-density lipoprotein (HDL) that protects against oxidative stress. nih.govdergipark.org.tr Studies have demonstrated that certain indazoles can inhibit the activity of human PON1, with Ki values in the range of 26.0 to 111 µM. nih.gov The inhibition of PON1 by these compounds was found to be competitive. nih.gov Molecular docking studies have been used to explore the probable binding mechanisms of these indazole derivatives within the active site of hPON1. nih.gov

Table 5: Enzyme Inhibition by Indazole Derivatives

| Enzyme | Inhibitory Indazoles | Ki Values | Inhibition Type |

|---|---|---|---|

| Lactoperoxidase (bovine milk) | 1H-indazole, 4-Bromo-1H-indazole, 6-Bromo-1H-indazole, 4-chloro-1H-indazole, 6-chloro-1H-indazole, 4-fluoro-1H-indazole, 6-fluoro-1H-indazole, etc. | 4.10 to 252.78 µM | Not specified |

| Human Serum Paraoxonase 1 (hPON1) | Various indazoles | 26.0 ± 3.00 to 111 ± 31.0 μM | Competitive |

Other Biological Applications (e.g., Herbicidal Activity)

In addition to their therapeutic potential, indazole derivatives have also found applications in agriculture as herbicides. nih.gov A series of novel 6-indazolyl-2-picolinic acids were synthesized and showed excellent inhibitory effects on the root growth of various weeds. nih.gov

One compound in particular, 5a, demonstrated significantly greater root inhibitory activity than the commercial herbicide picloram (B1677784) against Brassica napus and Abutilon theophrasti Medicus at a concentration of 10 µM. nih.gov Furthermore, many of these compounds exhibited a 100% post-emergence herbicidal effect at a rate of 250 g/ha against weeds such as Amaranthus retroflexus and Chenopodium album. nih.gov These findings highlight the versatility of the indazole scaffold and its potential for development in agrochemical applications.

Table 6: Herbicidal Activity of 6-Indazolyl-2-picolinic Acid Derivatives

| Weed Species | Activity | Key Findings |

|---|---|---|

| Brassica napus | Compound 5a showed greater root inhibition than picloram at 10 µM. | The majority of compounds exhibited excellent inhibition of root growth. nih.gov |

| Abutilon theophrasti Medicus | Compound 5a showed greater root inhibition than picloram at 10 µM. | nih.gov |

| Amaranthus retroflexus | Most compounds showed 100% post-emergence herbicidal effect at 250 g/ha. | nih.gov |

| Chenopodium album | Most compounds showed 100% post-emergence herbicidal effect at 250 g/ha. | nih.gov |

Structure Activity Relationship Sar Studies of 6 Amino 3 Chloro 4 Fluoro 1h Indazole Analogues

Impact of Substituent Position and Electronic Effects on Biological Activity

The arrangement and electronic properties of substituents on the indazole core are paramount in determining the molecule's interaction with biological targets. The interplay between electron-donating and electron-withdrawing groups at various positions can dramatically alter a compound's potency and selectivity.

The amino, chloro, and fluoro groups are foundational to the activity of this class of indazole analogues. Their specific placement on the indazole ring dictates the potential for crucial interactions with target proteins, such as kinases.

Amino Group: The 1H-indazole-3-amine structure is a well-established and effective "hinge-binding" fragment in many kinase inhibitors. nih.gov The amino group at the C-3 position often forms critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. nih.gov The amino group at the C-6 position, as in the parent compound, also plays a significant role. Studies on 6-substituted aminoindazole derivatives have shown that this group is a key anchor for further substitutions that can confer potent and selective anticancer activity. rsc.orgnih.gov For instance, N-aromatic substitution of the 6-amino group has yielded compounds with considerable cytotoxicity against various cancer cell lines. rsc.org

Chloro Group: Halogen atoms, particularly chlorine, can modulate the electronic and lipophilic character of the molecule. The chloro group at the C-3 position influences the acidity of the N-1 proton and can participate in halogen bonding or other hydrophobic interactions within the target's active site. In SAR studies of other heterocyclic kinase inhibitors, the combination of chloro and fluoro atoms has been found to be optimal for biological activity. nih.gov Furthermore, replacing an electron-donating group like methoxy (B1213986) with a chlorine atom has been shown to restore or enhance activity, highlighting the favorable electronic influence of the chloro substituent in certain contexts. nih.gov

Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. In the context of indazole analogues, fluorine placement is critical. Studies on Fibroblast Growth Factor Receptor (FGFR) inhibitors revealed that adding a fluorine atom to an attached phenyl ring significantly improved activity. nih.gov More specifically, the position on the indazole core itself is vital; substitution at the 6-position of the indazole ring with fluorine resulted in improved enzymatic activity and cellular potency against FGFR1 and FGFR2. nih.gov The electronic effect of fluorine is also position-dependent on appended aryl rings; for example, a para-fluoro substituent was found to be crucial for the antitumor activity of one series of 3,5-disubstituted indazole derivatives. nih.gov

The strategic placement of these three groups is a delicate balance. SAR analyses consistently show that the substituents at the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in modulating activity, for instance, in the inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

Beyond the core amino, chloro, and fluoro groups, other common substituents are used to probe the chemical space around the indazole scaffold and fine-tune its properties.

Bromo Group: Similar to chlorine, bromine acts as a halogen bond donor and increases lipophilicity. 6-bromo-1H-indazole has been identified as a scaffold with potent anticancer activity across a spectrum of cancer cell lines. researchgate.net The combination of a bromo group at C-6 and an amino group at C-4 has been explored for IDO1 inhibition, underscoring the importance of substitution patterns on the benzene (B151609) portion of the indazole ring. nih.gov

Methyl Group: The introduction of a small, lipophilic methyl group can explore hydrophobic pockets within a binding site. However, its effect is highly context-dependent. In one study, introducing a methyl group at the C-3 position of 6-aminoindazole derivatives led to increased toxicity against HCT116 colon cancer cells. nih.gov Conversely, in a series of COX-2 inhibitors, a methyl group on a C-3 aromatic substituent was part of the most active compound. nih.gov

Methoxy and Nitro Groups: The electronic effects of these groups are contrasting; the methoxy group is electron-donating, while the nitro group is strongly electron-withdrawing. Their impact on activity can be profound. In a study of Rho-kinase (ROCK) inhibitors, the effect of different substituents on activity was ranked, providing a clear illustration of SAR. The observed order of potency was CH₃ > Br > OCH₃ > F > NO₂ . nih.gov This demonstrates that for this particular target, a small alkyl group was more favorable than electron-donating (methoxy) or electron-withdrawing (fluoro, nitro) groups. In a separate study on COX-2 inhibitors, the introduction of 3-methoxy groups led to inactive compounds. nih.gov

| Substituent | Position | General Impact on Activity | Example Target/Study | Reference |

| Amino | C-3 | Crucial for hinge-binding in kinases | Kinase Inhibitors | nih.gov |

| Amino | C-6 | Key position for further substitutions | Anticancer Agents | rsc.org |

| Fluoro | C-6 | Improved enzymatic and cellular potency | FGFR1/2 | nih.gov |

| Bromo | C-6 | Associated with potent anticancer activity | Anticancer Agents | researchgate.net |

| Methyl | C-3 | Can increase cytotoxicity | HCT116 cells | nih.gov |

| Various | N/A | CH₃ > Br > OCH₃ > F > NO₂ | ROCK Inhibitors | nih.gov |

Regioselectivity and Tautomerism Effects on Activity (e.g., 1H- vs. 2H-indazole)

Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. The position of the proton on the pyrazole (B372694) ring nitrogen significantly affects the molecule's electronic distribution, stability, and geometry, which in turn influences its biological activity.

The 1H-indazole tautomer is generally considered to be thermodynamically more stable and is the predominant form in most physiological conditions. nih.gov Consequently, a vast majority of biologically active indazole-based drugs and clinical candidates are N1-substituted or unsubstituted 1H-indazoles. The 1H-indazole structure is considered a key pharmacophore for potent inhibitory activity against various enzymes. nih.gov

The synthesis of indazole derivatives often yields a mixture of N1 and N2 isomers (regioisomers). Developing regioselective synthetic methods is a critical challenge in drug development to ensure the production of the desired, more active isomer. For example, in the development of COX-2 inhibitors, it was demonstrated that the placement of a 4-sulfonylaryl moiety at the N-2 position resulted in superior activity compared to its placement at the C-3 position, while N-1 substitution was not reported in that series. nih.gov This highlights that the biological target dictates which regioisomer is optimal, although the 1H form is more common. The ability to selectively synthesize either the N1- or N2-substituted product is therefore essential for comprehensive SAR exploration and for optimizing therapeutic potential.

Structural Modifications and Their Influence on Target Binding Affinity

The core 6-Amino-3-chloro-4-fluoro-1H-indazole structure serves as a template for modifications aimed at enhancing binding affinity and selectivity for a specific biological target.

The 1H-indazole core itself often acts as a surrogate for the adenine (B156593) base of ATP, enabling it to anchor within the ATP binding site of kinases. caribjscitech.com The N1-H and the N2 nitrogen atom can act as hydrogen bond donor and acceptor, respectively, with the kinase hinge region. As noted, the 3-amino group is a particularly powerful addition, providing a strong hydrogen bond donor that complements the hinge backbone. nih.gov

Further modifications are guided by the topology of the target's active site:

Substitutions at C-4 and C-6: As seen with IDO1 inhibitors, these positions are critical. nih.gov Substituents here can interact with adjacent hydrophobic pockets or form additional hydrogen bonds. For example, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group coupled with a 4-carboxamide moiety resulted in a potent FGFR1 inhibitor, demonstrating how bulky groups at C-6 and functional groups at C-4 can be combined to achieve high affinity. nih.gov

Substitutions at C-3: While the 3-amino group is a common feature, attaching larger moieties can extend into other regions of the binding site. For instance, linking a suitably substituted carbohydrazide (B1668358) moiety to the C-3 position was found to be crucial for potent IDO1 inhibition. nih.gov

These modifications collectively aim to create a network of favorable interactions—including hydrogen bonds, hydrophobic interactions, and van der Waals forces—that increases the residence time of the inhibitor on its target, thereby enhancing its potency.

Optimization of Therapeutic Potential through SAR-Guided Design

SAR-guided design is an iterative process where initial "hit" compounds are systematically modified to improve their drug-like properties, including potency, selectivity, and pharmacokinetic profiles. The principles derived from the SAR of this compound analogues provide a roadmap for this optimization.

A clear example of this process is the development of FGFR inhibitors. Researchers began with a known indazole scaffold and, through SAR exploration, determined that introducing fluorine substituents could enhance cellular activity. nih.gov This led to the synthesis of a new series of compounds, including one with a 2,6-difluoro-3-methoxyphenyl group that exhibited highly potent enzymatic and antiproliferative activities. nih.gov

Another case involves the design of novel 6-substituted aminoindazoles. Based on the structural features of IDO1 inhibitors in clinical trials and the known anticancer properties of the indazole scaffold, new analogues were designed and synthesized. nih.gov This rational design approach led to the discovery of compounds with potent anti-proliferative activity in the sub-micromolar range. nih.gov

Medicinal Chemistry Development and Drug Discovery Strategies

Indazoles in Scaffold Hopping and Molecular Hybridization Strategies for Drug Design

Drug discovery often employs innovative strategies to identify and optimize new molecular entities. Two such powerful techniques are scaffold hopping and molecular hybridization, both of which have been successfully applied to the indazole core structure to generate novel drug candidates. nih.govnih.gov

Scaffold Hopping involves replacing the central core (scaffold) of a known active molecule with a structurally different moiety while retaining the original biological activity. The indazole ring is an excellent candidate for this approach as it can mimic the spatial arrangement of functional groups found in other known pharmacophores, thus maintaining crucial interactions with the target protein. For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors, a critical interaction for inhibiting enzyme activity. nih.gov Researchers utilize this principle to replace existing scaffolds in known inhibitors with the indazole core to discover novel intellectual property and potentially improved pharmacological profiles.

Molecular Hybridization is a strategy that combines two or more different pharmacophoric units into a single hybrid molecule. nih.govmdpi.com This approach aims to create a new chemical entity with a dual mode of action or enhanced activity on a single target by leveraging the beneficial properties of each component. Indazole derivatives have been synthesized using this strategy to create potent inhibitors. For example, a series of 1H-indazol-3-amine derivatives were developed by combining the indazole scaffold with other fragments known to have antitumor activity, leading to the identification of compounds with significant inhibitory effects against cancer cell lines. nih.govnih.gov This technique allows for the exploration of new chemical space and the development of multi-targeted agents, which can be particularly advantageous in complex diseases like cancer. nih.gov

Development of Novel Indazole-Based Leads for Various Therapeutic Areas

The versatility of the indazole scaffold has led to its exploration in a multitude of therapeutic areas. By modifying the substituents on the indazole ring, medicinal chemists can fine-tune the molecule's properties to target different biological pathways with high specificity and potency. nih.govmdpi.com

Anticancer Agents: A primary focus for indazole-based drug discovery is oncology. nih.gov Many indazole derivatives function as potent kinase inhibitors, targeting enzymes that are often mutated or overexpressed in cancer cells, leading to uncontrolled cell growth. nih.gov These kinases include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR). nih.govnih.gov For example, novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been developed as potent FGFR inhibitors. nih.gov Another study reported a series of 6-substituted aminoindazole derivatives designed as potential inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in suppressing the immune response to tumors. nih.gov

Antiviral Activity: The influenza virus polymerase is a key target for antiviral drug development. Researchers have designed and synthesized a novel class of indazole-containing compounds that target the interface between the PA and PB1 subunits of this enzyme complex. nih.gov By disrupting this crucial protein-protein interaction, these compounds inhibit viral replication. One potent candidate from this class was found to be effective against different influenza strains, including a pandemic H1N1 strain and an influenza B strain, demonstrating the potential of the indazole scaffold in creating new anti-influenza therapies. nih.gov

Antiparasitic Agents: Indazole derivatives have also shown promise in combating parasitic diseases like leishmaniasis. A study detailed the synthesis of 3-chloro-6-nitro-1H-indazole derivatives that exhibited significant antileishmanial activity. nih.govtaylorandfrancis.com Molecular modeling suggested that these compounds bind stably to the Leishmania trypanothione (B104310) reductase (TryR) enzyme, a critical component of the parasite's antioxidant defense system. nih.govresearchgate.net The inhibition of this enzyme makes the parasite more susceptible to oxidative stress, leading to its death.

Table 1: Examples of Indazole-Based Compounds and Their Therapeutic Targets

| Compound Class | Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| 1H-indazol-3-amine derivatives | FGFR1 | Anticancer | A 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed potent enzymatic inhibition (IC50 = 15.0 nM). nih.gov |

| Indazole-containing compounds | Influenza Polymerase (PA-PB1) | Antiviral | The most potent candidate exhibited an EC50 value of 690 nM against A/WSN/33 (H1N1). nih.gov |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania Trypanothione Reductase (TryR) | Antiparasitic | Compound 13 was identified as a promising growth inhibitor of Leishmania major. nih.gov |

| 6-substituted aminoindazole derivatives | IDO1 Protein Expression | Anticancer | Compound 36 showed potent anti-proliferative activity (IC50 = 0.4 ± 0.3 μM) in HCT116 cells. nih.gov |

| 3-amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα, Kit | Anticancer | Several compounds exhibited single-digit nanomolar EC50s against FLT3 and the gatekeeper T674M mutant of PDGFRα. nih.gov |

Preclinical Candidate Identification and Optimization

The journey from a promising "hit" compound to a preclinical candidate is a meticulous process of iterative design, synthesis, and testing. For indazole-based compounds, this optimization phase focuses on enhancing potency, selectivity, and drug-like properties.

Structure-based drug design is a key tool in this process. By understanding how a lead compound binds to its target protein, chemists can make rational modifications to improve its affinity and specificity. For example, in the development of kinase inhibitors, the 3-amino group of the 1H-indazole is known to interact with the hinge region of the kinase domain. nih.gov Optimization efforts might involve modifying substituents on the indazole core to create additional favorable interactions with the target, thereby increasing potency.

A study on 3-amino-1H-indazol-6-yl-benzamides designed as Type II kinase inhibitors exemplifies this optimization process. nih.gov Initial hits were modified at various positions on the indazole ring and the appended benzamide (B126). The introduction of an N-ethylpiperazine moiety in the "tail" region was found to be important for maintaining potent inhibition. nih.gov This systematic modification and subsequent testing in both enzymatic and cellular assays allowed for the development of highly potent and selective inhibitors of kinases like FLT3 and PDGFRα. nih.gov The goal is to identify a candidate with a balanced profile of high on-target activity and minimal off-target effects, which is a critical step before advancing to in vivo studies.

Table 2: Research Findings on Optimized Indazole Derivatives

| Lead Compound Series | Optimization Strategy | Resulting Compound Example | Improved Potency/Activity |

|---|---|---|---|

| 1H-indazol-3-amine derivatives | Introduction of fluorine substituents | Compound 100 (containing 2,6-difluoro-3-methoxyphenyl group) | Potent enzymatic activity (FGFR1: IC50 < 4.1 nM, FGFR2: IC50 = 2.0 ± 0.8 nM) and antiproliferative activity. nih.gov |

| Quinazoline-containing compounds | Scaffold hopping to novel indazole scaffold | Compound 11 | High SOS1 activation potency (p-ERK EC50 = 1.53 μM) for modulating KRAS signaling. researchgate.net |

| 3-amino-1H-indazol-6-yl-benzamides | Modification of benzamide tail region | Compound 11 (with N-ethylpiperazine moiety) | Potent inhibition of FLT3, PDGFRα-T674M, and Kit-T670I (EC50s of 2, 2, and 17 nM, respectively). nih.gov |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes for Diversely Substituted Indazoles

The generation of diverse indazole libraries is fundamental to exploring their therapeutic potential. While classical methods exist, future efforts will likely concentrate on more efficient, versatile, and environmentally benign synthetic strategies. The development of novel routes is crucial for accessing a wider chemical space and creating derivatives with improved pharmacological properties.

Recent advances have highlighted several promising avenues:

Metal-Catalyzed Cyclizations: Copper and palladium-catalyzed reactions have become powerful tools for forming the indazole nucleus. For instance, Cu(OAc)₂·H₂O has been used to catalyze the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov Future work could optimize these methods to tolerate a broader range of functional groups, including the amino and fluoro substituents present in 6-Amino-3-chloro-4-fluoro-1H-indazole.

C-H Activation and Amination: Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis. Intramolecular palladium-catalyzed C-H amination of aminohydrazones offers a direct route to the 1H-indazole core. nih.gov Exploring this methodology could lead to more atom-economical syntheses of complex indazoles.

1,3-Dipolar Cycloadditions: The reaction of diazo compounds with arynes, generated from precursors like o-(trimethylsilyl)aryl triflates, provides a direct and efficient pathway to substituted indazoles under mild conditions. organic-chemistry.org This approach is highly adaptable for creating diverse substitution patterns on the benzene (B151609) ring of the indazole system. organic-chemistry.org

Flow Chemistry: The use of flow reactors offers significant advantages in safety, scalability, and reproducibility for synthesizing pharmaceutically relevant molecules. acs.orgresearchgate.net Applying flow chemistry to indazole synthesis could enable the rapid and on-demand production of diverse compound libraries for high-throughput screening. acs.org

| Synthetic Strategy | Key Reagents/Catalysts | Description | Potential Advantages |

|---|---|---|---|

| Palladium-Catalyzed C-H Amination | Palladium catalysts | Intramolecular cyclization of aminohydrazones via direct C-H bond functionalization. nih.gov | High atom economy, directness. |

| Copper-Mediated Cyclization | Cu(OAc)₂, CuI, Cu₂O | Cyclization of precursors like o-haloaryl N-sulfonylhydrazones. nih.gov | Good functional group tolerance. nih.gov |

| 1,3-Dipolar Cycloaddition | Diazo compounds, aryne precursors (e.g., o-(trimethylsilyl)aryl triflates), CsF organic-chemistry.org | [3+2] cycloaddition to form the pyrazole (B372694) ring fused to the benzene moiety. organic-chemistry.org | Mild reaction conditions, high efficiency. organic-chemistry.org |

| Flow Chemistry Synthesis | Flow reactor setup | Continuous synthesis process offering precise control over reaction parameters. acs.orgresearchgate.net | Enhanced safety, scalability, and reproducibility. acs.org |

Deepening Mechanistic Understanding of Biological Actions

Indazole derivatives are known to exhibit a wide range of biological activities, frequently acting as inhibitors of protein kinases, which are crucial regulators of cellular processes. rsc.org A primary future objective is to move beyond general activity screening to a profound understanding of the molecular mechanisms through which compounds like this compound exert their effects.

Many indazole-based drugs, such as Pazopanib, function as tyrosine kinase inhibitors. nih.gov The 1H-indazole-3-amine structure, a core feature related to the target compound, is recognized as an effective "hinge-binding" fragment that interacts with the ATP-binding pocket of kinases. mdpi.com Future research will need to precisely identify the target kinases for new derivatives and elucidate the downstream consequences of their inhibition.

Key areas for investigation include:

Target Identification and Validation: Identifying the specific cellular targets (e.g., kinases like FLT3, JAK, EGFR) is the first step. nih.govtandfonline.com This involves a combination of biochemical assays and cell-based studies.

Signal Transduction Pathways: Once a target is known, research must map the downstream signaling pathways affected by its inhibition. For example, inhibition of a specific kinase may lead to apoptosis (programmed cell death). This can be investigated by measuring levels of key apoptotic proteins like cleaved caspase-3, Bax, and Bcl-2. rsc.orgrsc.org

Cellular Processes: The ultimate biological effect is often a change in cellular behavior. Studies have shown that indazole derivatives can inhibit cancer cell proliferation, colony formation, migration, and invasion. rsc.orgrsc.org Future work should aim to connect the inhibition of a specific molecular target to these broader cellular outcomes. For instance, some indazoles may induce apoptosis through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential. rsc.org

| Indazole Derivative Class | Biological Target(s) | Observed Cellular Effect | Reference |

|---|---|---|---|

| General Indazole-3-amine Analogs | Tyrosine Kinases | Inhibition of hinge region binding. mdpi.com | mdpi.com |

| 4,6-Disubstituted Indazoles | Janus Kinases (JAK) | Inhibition of inflammatory signaling. nih.gov | nih.gov |

| Indazole-Benzimidazole Hybrids | FMS-like tyrosine kinase 3 (FLT3) | Inhibition of proliferation in leukemia cells. tandfonline.com | tandfonline.com |

| Various Substituted Indazoles | Multiple Kinases | Induction of apoptosis via caspase/Bcl-2 pathways, ROS generation. rsc.orgrsc.org | rsc.orgrsc.org |

| 1H-Indazole Analogs | Aurora Kinases | Inhibition of cell cycle progression. nih.gov | nih.gov |

Advanced Computational Approaches for Rational Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For indazole derivatives, these approaches can guide the rational design of new compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties, thereby reducing the reliance on costly and time-consuming empirical screening.

Future research will increasingly leverage a suite of computational techniques:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD can be used to design ligands that fit precisely into the active site. Molecular docking studies are used to predict the binding poses and affinities of indazole derivatives with their target proteins, such as kinases. tandfonline.com This allows for the identification of key interactions, like hydrogen bonds and π-π stacking, that are crucial for binding. tandfonline.com

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. This model can then be used to virtually screen large compound libraries for new potential hits. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can predict the activity of newly designed molecules before they are synthesized.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the binding interactions and the stability of the complex compared to static docking models. frontiersin.org

By combining these computational methods, researchers can iteratively design and optimize indazole derivatives. For example, after identifying an initial hit compound, computational analysis can suggest specific structural modifications to improve its binding affinity or selectivity against off-target proteins, leading to the development of safer and more effective drug candidates. nih.govtandfonline.com

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To fully understand the biological impact of a drug candidate, it is essential to look beyond its primary target. A systems biology approach, which integrates multiple layers of biological data ("multi-omics"), can provide a holistic view of a compound's effects on cellular networks. nih.govfrontiersin.org This is a critical future direction for the development of indazole-based therapeutics.

The integration of various omics datasets can revolutionize the understanding of these compounds:

Genomics and Transcriptomics: Analyzing changes in gene expression (transcriptome) in response to treatment with an indazole derivative can reveal which cellular pathways are modulated. This can help confirm the mechanism of action and uncover unexpected off-target effects or mechanisms of resistance. nih.gov

Proteomics: Since most drugs target proteins, proteomics can directly assess how a compound affects the levels and post-translational modifications of proteins within the cell. This can validate target engagement and identify other proteins that are indirectly affected by the drug. nih.gov

Metabolomics: This approach analyzes the complete set of small-molecule metabolites in a biological system. It can provide a functional readout of the physiological state of the cell and reveal how an indazole derivative alters cellular metabolism, which is often dysregulated in diseases like cancer. nih.gov

By integrating these multi-omics datasets, researchers can construct comprehensive network models of a drug's action. nih.gov This systems-level understanding can help to identify predictive biomarkers for patient response, discover novel therapeutic combinations, and anticipate potential toxicities, ultimately leading to a more rational and successful drug development pipeline for compounds derived from the this compound scaffold. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.